molecular formula C12H16ClN3O4S B4993801 4-(2-CHLORO-4-NITROPHENYL)-1-METHANESULFONYL-2-METHYLPIPERAZINE

4-(2-CHLORO-4-NITROPHENYL)-1-METHANESULFONYL-2-METHYLPIPERAZINE

Cat. No.: B4993801
M. Wt: 333.79 g/mol
InChI Key: YGCSFYWXSMBDES-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenyl)-1-methanesulfonyl-2-methylpiperazine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a methanesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 4-(2-chloro-4-nitrophenyl)-1-methanesulfonyl-2-methylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitrophenyl.

    Piperazine Formation: The nitrated compound is then reacted with piperazine to form the piperazine ring.

    Sulfonylation: Finally, the piperazine derivative is treated with methanesulfonyl chloride to introduce the methanesulfonyl group.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4-(2-Chloro-4-nitrophenyl)-1-methanesulfonyl-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The methanesulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Chloro-4-nitrophenyl)-1-methanesulfonyl-2-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrophenyl)-1-methanesulfonyl-2-methylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in reactions that modify proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar compounds to 4-(2-chloro-4-nitrophenyl)-1-methanesulfonyl-2-methylpiperazine include:

  • 2-Chloro-4-nitrophenyl isothiocyanate
  • 2-Chloro-4-nitrophenyl-α-D-glucopyranoside
  • 5-(2-Chloro-4-nitrophenyl)-2-furoic acid

These compounds share structural similarities, such as the presence of a 2-chloro-4-nitrophenyl group, but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of a piperazine ring with a methanesulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenyl)-2-methyl-1-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O4S/c1-9-8-14(5-6-15(9)21(2,19)20)12-4-3-10(16(17)18)7-11(12)13/h3-4,7,9H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCSFYWXSMBDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801801
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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